

The Cellular Target of TAK1-IN-4: An In-Depth Technical Guide

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Compound of Interest

Compound Name: TAK1-IN-4

Cat. No.: B607976

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Introduction

Transforming growth factor- β -activated kinase 1 (TAK1), also known as mitogen-activated protein kinase kinase kinase 7 (MAP3K7), is a critical serine/threonine kinase that functions as a central node in a multitude of cellular signaling pathways. It plays a pivotal role in translating upstream signals from cytokines, such as tumor necrosis factor- α (TNF- α) and interleukin- 1β (IL- 1β), into downstream cellular responses, including inflammation, immune activation, and cell survival. Given its integral role in these processes, TAK1 has emerged as a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer. **TAK1-IN-4** is a small molecule inhibitor developed to target this key kinase. This technical guide provides a comprehensive overview of the cellular target of **TAK1-IN-4**, its biochemical and cellular activity, and the experimental protocols used for its characterization.

Primary Cellular Target: TAK1 (Transforming Growth Factor- β -Activated Kinase 1)

The primary cellular target of **TAK1-IN-4** is Transforming growth factor- β -activated kinase 1 (TAK1). **TAK1-IN-4** is a potent inhibitor of TAK1, belonging to a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines designed as type II kinase inhibitors. These inhibitors typically bind to the DFG-out (Asp-Phe-Gly-out) inactive conformation of the kinase, offering a potential for higher selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.

Quantitative Data Summary

The inhibitory activity of **TAK1-IN-4** has been characterized through biochemical assays, providing quantitative measures of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.

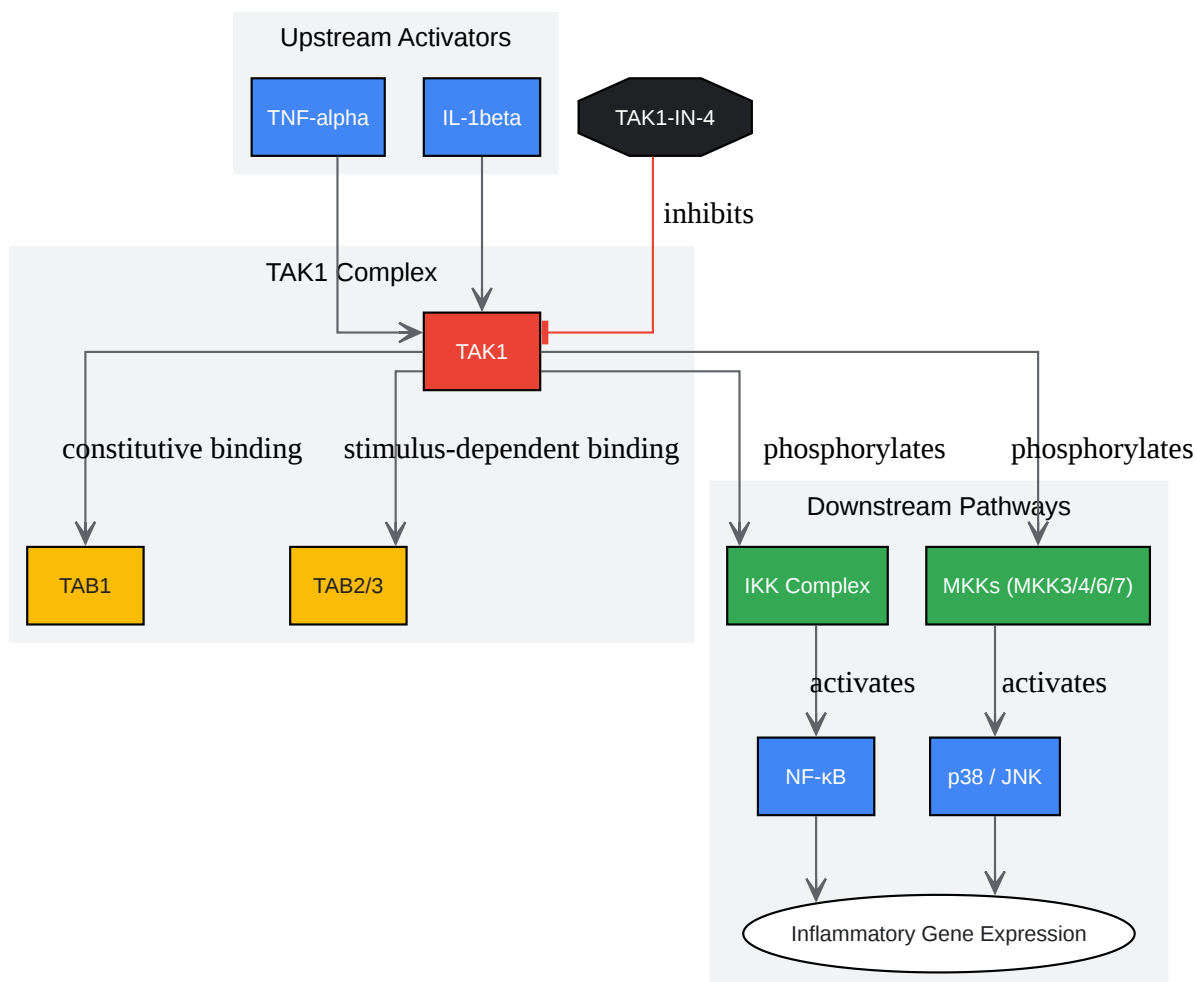
Compound	Target Kinase	IC50 (nM)
TAK1-IN-4 (Compound 14)	TAK1	41
MAP4K2	98	

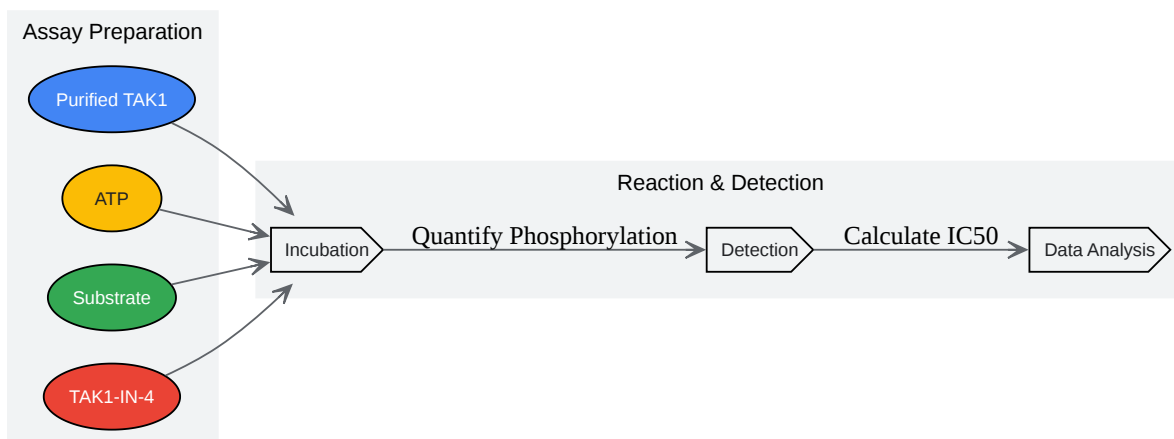
Data sourced from "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2)"^{[1][2]}

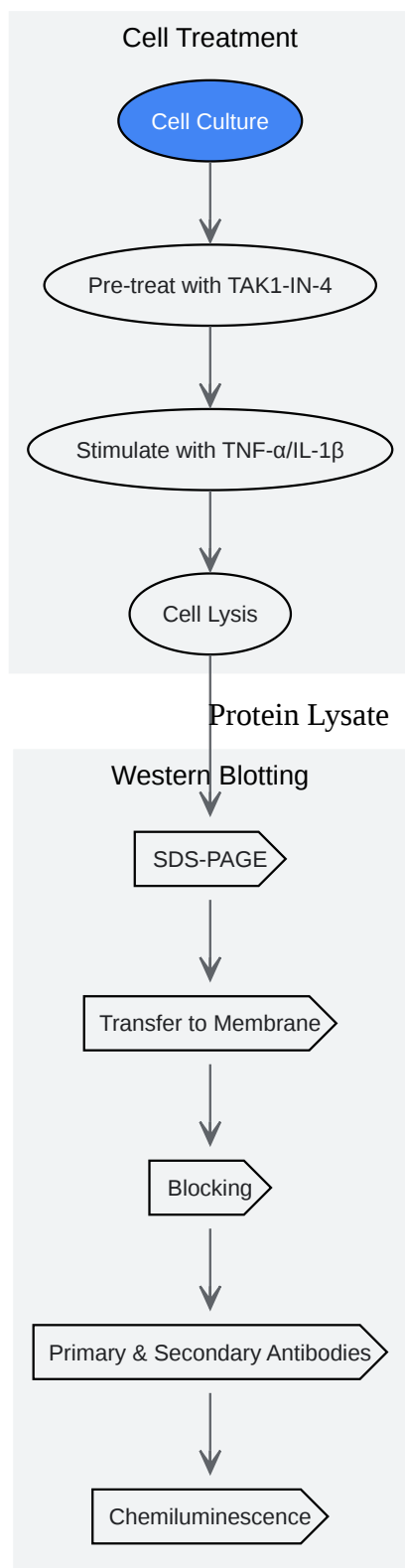
As the data indicates, **TAK1-IN-4** exhibits potent inhibition of TAK1 with an IC50 value of 41 nM. It also shows activity against a related kinase, Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2), with an IC50 of 98 nM, suggesting a degree of selectivity for TAK1 over MAP4K2.

Signaling Pathways Modulated by TAK1-IN-4

TAK1 is a crucial upstream kinase that activates two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK). By inhibiting TAK1, **TAK1-IN-4** effectively blocks the activation of these critical pathways, thereby modulating cellular responses to inflammatory stimuli.







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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Type II Inhibitors of TGF β -Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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